1-(thiophen-3-ylmethyl)azepane

Description

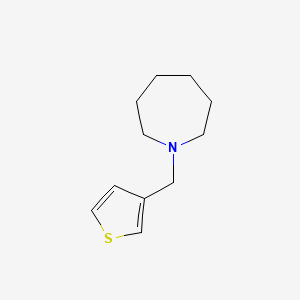

Structure

3D Structure

Properties

IUPAC Name |

1-(thiophen-3-ylmethyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-2-4-7-12(6-3-1)9-11-5-8-13-10-11/h5,8,10H,1-4,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOVVXWUQDBYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Thiophen 3 Ylmethyl Azepane

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of 1-(thiophen-3-ylmethyl)azepane is fundamentally dependent on the efficient preparation and functionalization of its thiophene (B33073) and azepane precursors. This section details the common strategies for modifying these foundational rings to prepare them for subsequent coupling reactions.

Thiophene Ring Functionalization for Subsequent Coupling

The thiophene ring, a sulfur-containing aromatic heterocycle, can be functionalized through various methods to introduce a reactive group at the 3-position, facilitating the attachment of the azepane moiety. Key precursors for the synthesis of this compound include thiophene-3-carbaldehyde and 3-(halomethyl)thiophene.

Thiophene-3-carbaldehyde is a readily available starting material. nih.gov It serves as a crucial precursor for the reductive amination pathway. nih.gov This compound is an aldehyde where a formyl group is attached to the third position of the thiophene ring. nih.gov

Alternatively, the synthesis of 3-(chloromethyl)thiophene (B1314076) provides a substrate for nucleophilic substitution reactions. The functionalization of the thiophene ring to produce such precursors can be achieved through various synthetic routes. For instance, electrophilic substitution reactions like formylation or chloromethylation can introduce the necessary functional group onto the thiophene ring. General electrophilic substitution on thiophene, such as nitration and sulfonation, typically yields a mixture of 2- and 3-substituted products. youtube.com

Azepane Ring Construction and Functionalization

Azepane, a seven-membered saturated heterocycle containing nitrogen, is another key component. wikipedia.org While azepane itself is commercially available, its synthesis and the preparation of its derivatives have been a subject of considerable research. wikipedia.orgnih.govacs.org Common synthetic strategies for constructing the azepane scaffold include:

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared through the ring expansion of piperidines with excellent stereoselectivity and regioselectivity. rsc.org

Cyclization Reactions: Efficient methods for the selective preparation of functionalized azepanes have been developed, such as copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.gov Another approach involves a migration-annulation synthetic strategy utilizing α-imino rhodium carbene for the selective construction of azepane derivatives. acs.org

Reductive Amination: Intramolecular reductive amination is a key step in some syntheses of highly functionalized azepanes, such as pentahydroxylated azepane iminosugars. nih.gov

These methods provide access to a range of substituted and unsubstituted azepanes that can be used in the subsequent coupling steps.

Formation of the this compound Scaffold

With the functionalized precursors in hand, the final step involves the formation of the crucial C-N bond that links the thiophene and azepane rings. The primary methods for achieving this are nucleophilic substitution and reductive amination.

Nucleophilic Substitution Approaches

One of the most direct methods for synthesizing this compound is through a nucleophilic substitution reaction. This approach typically involves the reaction of azepane, acting as a nucleophile, with an electrophilic thiophene derivative such as 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene.

In this reaction, the lone pair of electrons on the nitrogen atom of the azepane ring attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the desired C-N bond. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Table 1: Nucleophilic Substitution for this compound Synthesis

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|

Reductive Amination Methodologies

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comnih.gov In the context of synthesizing this compound, this methodology involves the reaction of thiophene-3-carbaldehyde with azepane. nih.govmasterorganicchemistry.com

The reaction proceeds in two main stages. First, the amine (azepane) reacts with the aldehyde (thiophene-3-carbaldehyde) to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion to the final amine product. A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. masterorganicchemistry.comnih.govyoutube.comyoutube.com Sodium triacetoxyborohydride is often preferred as it is less toxic and can be used in a one-pot procedure. nih.gov

Table 2: Reductive Amination for this compound Synthesis

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| Thiophene-3-carbaldehyde | Azepane | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE), THF | This compound |

This method is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of substituted amines. masterorganicchemistry.comnih.gov

Advanced Coupling Reactions (e.g., Suzuki Cross-Coupling for Related Systems)

While direct nucleophilic substitution and reductive amination are the most probable routes to this compound, it is worth noting the utility of advanced cross-coupling reactions in the synthesis of related heterocyclic systems. The Suzuki cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. eurjchem.com

In a related synthetic context, a Suzuki coupling could be envisioned to first construct a more complex thiophene-containing scaffold which is then further elaborated to include the azepane ring. For example, a thienylboronic acid could be coupled with a suitable aryl or vinyl halide. nih.gov While not a direct route to this compound, this highlights the broader synthetic toolbox available for creating complex molecules containing thiophene and other heterocyclic moieties. eurjchem.com The reaction is valued for its mild conditions and tolerance of various functional groups.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Thiophene-3-carbaldehyde |

| 3-(halomethyl)thiophene |

| 3-(chloromethyl)thiophene |

| 3-(bromomethyl)thiophene |

| Azepane |

| Piperidine (B6355638) |

| Thienylboronic acid |

| Sodium triacetoxyborohydride |

Chemical Reactivity and Transformation of 1 Thiophen 3 Ylmethyl Azepane

Reactions Involving the Azepane Nitrogen Atom

The nitrogen atom in the azepane ring of 1-(thiophen-3-ylmethyl)azepane possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a range of reactions that form new bonds at the nitrogen center.

The nucleophilic azepane nitrogen can be readily alkylated or acylated. N-alkylation introduces an additional alkyl group onto the nitrogen, while N-acylation introduces an acyl group.

N-alkylation of tertiary amines can be achieved through various methods. For instance, the reaction of amines with alcohols in the presence of hydrogen and a suitable catalyst is a common industrial process for N-alkylation. google.comgoogle.com

N-acylation is a fundamental transformation in organic synthesis. A variety of reagents can be employed, including acyl chlorides and acid anhydrides. nih.gov Modern methods often utilize coupling agents to facilitate the reaction under mild conditions. For example, N-acylbenzotriazoles are effective acylating agents for a wide range of amines, including secondary amines, to form amides in high yields. nih.govorganic-chemistry.orgresearchgate.net Electrochemical methods for N-acylation have also been developed as a sustainable alternative. rsc.org

The following table illustrates representative N-acylation reactions of secondary amines, which are analogous to the reactivity of the azepane nitrogen.

Table 1: Analogous N-Acylation Reactions of Secondary Amines

| Amine Substrate | Acylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrrolidine | Benzoyl chloride in [Bmim][BF4] | Room Temperature | 1-benzoylpyrrolidine | organic-chemistry.org |

| Various amines | Carboxylic acids | Electrochemical, TBAB, H2O, rt | Amides | rsc.org |

| Various amines | N-acylbenzotriazoles | Water, Microwave (20W, 50°C) | Amides | nih.gov |

As a tertiary amine, the azepane nitrogen in this compound can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, involves the alkylation of the nitrogen atom, resulting in a positively charged nitrogen center. A general method for the quaternization of tertiary amines like N,N-dimethylbenzylamines involves refluxing with a long-chain n-alkyl bromide in a solvent such as ethanol. jcu.cz This process is broadly applicable to other tertiary amines. nih.govresearchgate.net

Furthermore, due to its basic nature, the azepane nitrogen readily reacts with acids to form salts. This is a fundamental acid-base reaction where the nitrogen atom is protonated by the acid.

Table 2: Analogous Quaternization Reactions

| Amine Substrate | Alkylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| N,N-dimethylbenzylamine | 1-bromooctane | Dry ethanol, reflux | N-benzyl-N,N-dimethyloctan-1-ammonium bromide | jcu.cz |

| Chitosan | Methyl iodide | NaOH, various conditions | N,N,N-trimethyl chitosan | researchgate.net |

Reactions on the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system that undergoes electrophilic substitution reactions. The sulfur atom in the ring can also participate in oxidation and reduction processes.

Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions often proceeding under milder conditions. wikipedia.org Substitution occurs preferentially at the C2 and C5 positions (the α-carbons), which are more activated than the C3 and C4 positions (the β-carbons). This is due to the greater stabilization of the cationic intermediate (the sigma complex) when the electrophile attacks at an α-position, as the positive charge can be delocalized onto the sulfur atom through resonance. youtube.com

In 3-substituted thiophenes, such as this compound, the substituent at the C3 position directs incoming electrophiles. The (azepan-1-ylmethyl) group is an alkyl substituent, which is an electron-donating group. Electron-donating groups at the C3 position generally direct electrophilic substitution to the C2 position. uoanbar.edu.iq Therefore, electrophilic substitution reactions on this compound are expected to yield predominantly the 2-substituted product.

Common electrophilic aromatic substitution reactions for thiophenes include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. quimicaorganica.org

Table 3: Typical Electrophilic Aromatic Substitution Reactions of Thiophene

| Reaction | Reagents | Typical Product | Reference |

|---|---|---|---|

| Nitration | Fuming HNO3 in acetic anhydride | 2-Nitrothiophene | youtube.com |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) in CCl4 | 2-Bromothiophene | quimicaorganica.org |

| Sulfonation | Pyridine-SO3 complex | Thiophene-2-sulfonic acid | quimicaorganica.org |

| Acetylation | Acetic anhydride, H3PO4 | 2-Acetylthiophene | quimicaorganica.org |

The protons on the thiophene ring can be abstracted by strong bases, a process known as metalation. The most acidic protons are at the C2 and C5 positions. Reaction of thiophene with organolithium reagents, such as n-butyllithium, readily forms 2-lithiothiophene. wikipedia.org For a 3-substituted thiophene, metalation is expected to occur regioselectively at the C2 position, the most activated site adjacent to the sulfur atom.

The resulting thienyllithium species is a powerful nucleophile and can react with a wide variety of electrophiles to introduce functional groups onto the thiophene ring. This provides a versatile method for the synthesis of various 2,3-disubstituted thiophene derivatives.

The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide (a sulfoxide) and subsequently to a thiophene S,S-dioxide (a sulfone). wikipedia.orgresearchgate.net The oxidation of thiophenes to their corresponding S-oxides is often challenging because the S-oxides can be highly reactive and may undergo further oxidation or dimerization. researchgate.netsemanticscholar.org

Controlled oxidation to the thiophene S-oxide can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid such as BF3·Et2O at low temperatures. mdpi.orgresearchgate.net Another effective system for the stepwise oxidation of thiophenes is hydrogen peroxide catalyzed by methyltrioxorhenium(VII), which allows for the conversion to the sulfoxide (B87167) and then to the sulfone. osti.gov The rate of the first oxidation step (to the sulfoxide) is increased by electron-donating substituents on the thiophene ring. osti.gov

Thiophene S-oxides can be reduced back to the parent thiophene. This deoxygenation can occur photochemically or in the presence of a reducing agent. semanticscholar.org

Table 4: Oxidation and Reduction of the Thiophene Sulfur

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidation to S-oxide | Thiophenes | m-CPBA, BF3·Et2O, CH2Cl2, -20°C | Thiophene S-oxides | mdpi.org |

| Oxidation to S,S-dioxide | Thiophenes | Trifluoroperacetic acid | Thiophene S,S-dioxides | wikipedia.org |

| Stepwise Oxidation | Thiophene derivatives | H2O2, CH3ReO3 (catalyst) | Thiophene S-oxides and S,S-dioxides | osti.gov |

| Reduction (Deoxygenation) | Thiophene S-oxides | Photoirradiation in presence of an amine | Thiophenes | semanticscholar.org |

Reactions of the Methylene (B1212753) Bridge

The methylene bridge connecting the thiophene and azepane rings represents a key site for chemical modification. Its reactivity is influenced by the adjacent aromatic thiophene ring and the nitrogen atom of the azepane.

Functionalization at the Benzylic Position

The carbon atom of the methylene bridge attached to the thiophene ring is analogous to a benzylic position. This position is typically susceptible to a variety of functionalization reactions due to the ability of the aromatic ring to stabilize radical, cationic, or anionic intermediates. While specific studies on this compound are limited, analogous structures suggest that reactions such as oxidation, halogenation, and metalation could be feasible.

For instance, oxidation could potentially convert the methylene group into a carbonyl, yielding a ketone. Halogenation, under radical conditions, could introduce a bromine or chlorine atom, which would serve as a versatile handle for subsequent nucleophilic substitution reactions. Deprotonation at this position using a strong base would generate a carbanion, which could then react with various electrophiles to introduce new functional groups. The feasibility and outcomes of these reactions would be highly dependent on the specific reagents and conditions employed.

Ring-Opening and Ring-Closing Transformations

The stability of both the thiophene and azepane rings can be overcome under certain reaction conditions, leading to ring-opening or ring-closing transformations.

Thiophene rings, while aromatic, can undergo ring-opening reactions in the presence of certain metals or under specific oxidative or reductive conditions. nih.govresearchgate.net These reactions often lead to the formation of linear sulfur-containing compounds. researchgate.net For this compound, such a reaction would fundamentally alter the heterocyclic nature of the molecule.

The seven-membered azepane ring can also participate in ring-opening reactions, often initiated by reactions at the nitrogen atom or by cleavage of a carbon-carbon bond within the ring. Conversely, intramolecular cyclization reactions can be a key strategy in the synthesis of azepine derivatives, sometimes proceeding through a carbonyl-enamine ring closure mechanism. chem-soc.si While not a reaction of this compound itself, this highlights a mode of forming the azepine core structure. The synthesis of complex polyhydroxyazepanes, for example, often involves carefully planned cyclization steps. nih.govnih.gov

Pericyclic Reactions and Valence Tautomerism in Azepane Moieties

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com These include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. youtube.comlibretexts.org The Diels-Alder reaction is a well-known example of a [4+2] cycloaddition. youtube.comyoutube.com While the saturated azepane ring in this compound is not a direct participant in typical pericyclic reactions, the introduction of unsaturation into the ring could open up these reaction pathways.

Valence tautomerism involves the reversible interconversion of isomers that differ in the distribution of their bonding electrons. youtube.comnih.gov This phenomenon is often observed in fluxional molecules where single and double bonds can be continuously formed and broken. youtube.com While there is no specific evidence of valence tautomerism in this compound, the flexible nature of the seven-membered azepane ring could potentially allow for complex conformational equilibria that might be influenced by electronic interactions with the thiophene moiety. The study of valence tautomerism often involves systems with specific electronic and structural features that facilitate this type of isomerization. rsc.orgmdpi.com

Structural Modification and Derivatization of 1 Thiophen 3 Ylmethyl Azepane

Systematic Variation of the Thiophene (B33073) Moiety

The thiophene ring in 1-(thiophen-3-ylmethyl)azepane is a critical component for structural diversification. Its electronic and steric properties can be finely tuned through the introduction of various substituents, and the entire moiety can be replaced with bioisosteric analogues to explore different chemical spaces.

Substituent Effects on Electronic and Steric Properties

The introduction of substituents onto the thiophene ring can profoundly alter the electronic and steric characteristics of the entire molecule. The nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the reactivity and interaction of the compound with biological targets. For instance, electron-withdrawing groups can enhance the acidity of protons on the thiophene ring, while electron-donating groups can increase electron density. asianpubs.orgacs.org

Steric hindrance is another important consideration. youtube.com Bulky substituents can influence the preferred conformation of the molecule and may either facilitate or hinder its binding to a receptor. youtube.com The interplay between electronic and steric effects is complex; for example, a bulky, electron-donating group might sterically hinder a reaction at an adjacent position while electronically favoring it. acs.orgyoutube.com Research has shown that even the position of the substituent on the thiophene ring can lead to significant differences in biological activity.

Table 1: Impact of Thiophene Substituents on Molecular Properties

| Substituent Type | Electronic Effect | Steric Effect | Potential Impact on this compound |

| Electron-donating (e.g., -CH3, -OCH3) | Increases electron density on the thiophene ring. | Can introduce steric bulk depending on the size of the group. | May enhance binding to electron-deficient biological targets. |

| Electron-withdrawing (e.g., -NO2, -CN) | Decreases electron density on the thiophene ring. | Can influence molecular conformation and interactions. | May improve selectivity or potency by altering electronic interactions. |

Exploration of Bioisosteric Thiophene Analogues in Design

Bioisosteric replacement is a widely used strategy in drug design to improve a compound's properties while retaining its desired biological activity. researchgate.net In the context of this compound, the thiophene ring can be replaced by other aromatic or heteroaromatic rings that are similar in size, shape, and electronic configuration. researchgate.net

Common bioisosteres for the thiophene ring include phenyl, pyridine (B92270), furan, and pyrazole (B372694) moieties. researchgate.net The choice of a particular bioisostere can affect various properties such as metabolic stability, toxicity, and receptor affinity. For example, replacing a thiophene ring with a pyridine ring can introduce a hydrogen bond acceptor, potentially leading to new interactions with a biological target. researchgate.net The successful application of this strategy has been demonstrated in the development of various therapeutic agents where such replacements have led to enhanced potency and selectivity. acs.orgsigmaaldrich.com

Table 2: Common Bioisosteric Replacements for the Thiophene Ring

| Original Moiety | Bioisosteric Replacement | Key Property Change |

| Thiophene | Phenyl | Alters lipophilicity and potential for π-π stacking interactions. |

| Thiophene | Pyridine | Introduces a basic nitrogen atom, affecting pKa and hydrogen bonding capabilities. researchgate.net |

| Thiophene | Furan | Modifies electronic properties and potential for hydrogen bonding. |

| Thiophene | Pyrrole | Introduces a hydrogen bond donor. |

Modifications to the Azepane Ring Structure

Ring Contraction and Expansion Strategies

Altering the size of the azepane ring through contraction to a six-membered piperidine (B6355638) or five-membered pyrrolidine, or expansion to an eight-membered azocane, is a powerful strategy to explore the optimal ring size for biological activity. manchester.ac.uknih.govresearchgate.netrsc.org Ring contraction can lead to more rigid structures, which may be beneficial for locking the molecule into a specific bioactive conformation. nih.gov Conversely, ring expansion can increase flexibility, potentially allowing the molecule to adapt to different binding pockets. nih.govresearchgate.net

These transformations are often achieved through multi-step synthetic sequences. For example, ring expansion of piperidines to azepanes has been accomplished with good stereoselectivity and regioselectivity. rsc.org Similarly, photochemical dearomative ring expansion of nitroarenes has emerged as a method to synthesize complex azepanes. manchester.ac.uknih.govresearchgate.net

Introduction of Additional Heteroatoms within the Azepane Ring

Introducing additional heteroatoms, such as oxygen, sulfur, or another nitrogen, into the azepane ring can dramatically alter the compound's physicochemical properties. mdpi.com These modifications can influence polarity, hydrogen bonding capacity, and metabolic stability. For instance, the synthesis of oxazepanes and thiazepanes introduces an ether or thioether linkage, respectively, which can impact the molecule's conformation and interactions with biological targets. The synthesis of diazepines, containing two nitrogen atoms, can significantly alter the basicity and hydrogen bonding potential of the ring system. wikipedia.org

Advanced Analytical Methodologies for Structural Elucidation of 1 Thiophen 3 Ylmethyl Azepane and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. Techniques such as NMR, IR, Raman, and Mass Spectrometry each provide unique and complementary pieces of the structural puzzle.

High-resolution NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1-(thiophen-3-ylmethyl)azepane, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the thiophene (B33073) ring, the methylene (B1212753) bridge, and the azepane ring protons. The aromatic region would feature signals for the three protons on the 3-substituted thiophene ring. Based on known thiophene derivatives, the proton at the C2 position would likely appear as a multiplet around δ 7.2-7.4 ppm, the C5 proton as a multiplet around δ 7.0-7.2 ppm, and the C4 proton at a slightly more upfield position. rsc.org The singlet for the methylene bridge protons (-CH₂-) connecting the two rings would be expected in the range of δ 3.5-4.0 ppm. The protons of the azepane ring would present as a series of broad multiplets in the upfield region (δ 1.5-3.0 ppm) due to complex spin-spin coupling and the conformational flexibility of the seven-membered ring. rsc.org

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The thiophene ring would show four distinct signals in the aromatic region (approx. δ 120-145 ppm). The signal for the quaternary carbon (C3) to which the methyl group is attached would be of lower intensity. The methylene bridge carbon would likely resonate around δ 50-60 ppm. The five non-equivalent carbons of the azepane ring would appear in the aliphatic region (δ 25-55 ppm). rsc.orgnih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Thiophene H2 | 7.2 - 7.4 | ~125 | Multiplet |

| Thiophene H4 | 7.0 - 7.1 | ~128 | Multiplet |

| Thiophene H5 | 7.1 - 7.2 | ~122 | Multiplet |

| Thiophene C3 | - | ~140 | Quaternary Carbon |

| Methylene (-CH₂-) | 3.5 - 4.0 | 50 - 60 | Singlet |

| Azepane N-CH₂ | 2.5 - 2.8 | ~55 | Multiplet |

| Azepane CH₂ | 1.5 - 1.9 | 26 - 30 | Multiple Multiplets |

Vibrational spectroscopy probes the functional groups and bond vibrations within a molecule. IR and Raman spectra provide complementary information.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Aliphatic C-H stretching vibrations from the azepane and methylene groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the thiophene ring would be observed just above 3000 cm⁻¹ (approx. 3100 cm⁻¹). The C-S stretching vibration characteristic of the thiophene ring is typically found in the fingerprint region, around 600-800 cm⁻¹. nist.gov The C-N stretching of the tertiary amine in the azepane ring would be visible in the 1100-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in characterizing the C=C and C-S bonds of the thiophene ring. The symmetric stretching of the thiophene ring often gives a strong Raman signal around 1350-1450 cm⁻¹. nist.gov The C-H stretching vibrations would also be present, complementing the IR data.

Interactive Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (Thiophene) | IR, Raman | 3120 - 3050 |

| Aliphatic C-H Stretch (Azepane, -CH₂-) | IR, Raman | 2980 - 2850 |

| C=C Ring Stretch (Thiophene) | IR, Raman | 1550 - 1400 |

| C-N Stretch (Tertiary Amine) | IR | 1250 - 1100 |

| C-S Stretch (Thiophene) | IR | 800 - 600 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₁H₁₇NS.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern would be highly informative. A primary fragmentation pathway would involve the cleavage of the bond between the methylene group and the thiophene ring, leading to the formation of a stable thiophen-3-ylmethyl cation (a thienyl-tropylium analogue) at m/z = 97. This fragment is a hallmark of thiophene-containing compounds. nist.gov Another significant fragmentation would be the loss of the thiophen-3-ylmethyl group to give the azepane cation fragment or subsequent ring fragmentation of the azepane moiety itself.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Formula | Notes |

| 195 | [M]⁺ | [C₁₁H₁₇NS]⁺ | Molecular Ion |

| 97 | [C₅H₅S]⁺ | [C₄H₄S-CH₂]⁺ | Thiophen-3-ylmethyl cation |

| 98 | [C₆H₁₂N]⁺ | [C₆H₁₂N]⁺ | Azepane cation after H-transfer |

Crystallographic Analysis

While spectroscopic methods define molecular connectivity, crystallographic analysis provides the ultimate confirmation of structure in three dimensions, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or a salt derivative could be grown, XRD analysis would provide an unambiguous structural determination. The resulting data would allow for the precise measurement of all bond lengths and angles. For instance, studies on similar thiophene-based amides have successfully used XRD to confirm their geometry. nih.gov Such an analysis would definitively confirm the connectivity between the thiophen-3-yl, methylene, and azepane moieties.

A key insight from an X-ray crystal structure would be the preferred conformation of the flexible seven-membered azepane ring. Saturated seven-membered rings like azepane typically adopt non-planar conformations, most commonly a twisted-chair or boat conformation, to minimize steric strain and torsional strain. The crystal structure would reveal which conformation is adopted in the solid state and how the thiophen-3-ylmethyl substituent is oriented (e.g., axial vs. equatorial-like positioning). Furthermore, the analysis would detail any significant intermolecular interactions, such as C-H···π or C-H···S hydrogen bonds, which dictate the crystal packing arrangement. nih.govresearchgate.net

Chromatographic and Separation Techniques for Purity Assessment

The assessment of purity for the chemical compound this compound is crucial for its characterization and quality control. Chromatographic and separation techniques are fundamental in determining the presence and quantity of impurities, which may include starting materials, by-products, or degradation products. The selection of an appropriate analytical method is contingent upon the physicochemical properties of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most prevalently employed techniques for the purity assessment of heterocyclic compounds such as thiophene and azepane derivatives. researchgate.net The development of a robust analytical method requires careful optimization of various parameters to achieve adequate separation and sensitive detection of all relevant components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a molecule like this compound, which contains both a thiophene ring and an azepane moiety, reversed-phase HPLC is often the method of choice.

Stationary Phase: A non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles, is typically effective. The choice between C18 and C8 depends on the desired retention and selectivity.

Mobile Phase: The mobile phase generally consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The elution strength is controlled by adjusting the ratio of the organic solvent. Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to separate compounds with a wide range of polarities. mdpi.comnih.gov Buffers, such as phosphate (B84403) or acetate, may be added to the aqueous phase to control the pH and ensure the consistent ionization state of the analyte, which is particularly important for the basic azepane nitrogen. nih.gov

Detection: Ultraviolet (UV) detection is commonly used, as the thiophene ring exhibits significant UV absorbance. The selection of the detection wavelength is critical for achieving optimal sensitivity and should correspond to the absorbance maximum of the thiophene chromophore. mdpi.com For more comprehensive analysis and identification of unknown impurities, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS), providing molecular weight and structural information. researchgate.net

Illustrative HPLC Method Parameters for Purity Assessment of this compound:

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Formic acid helps to protonate the azepane nitrogen, leading to better peak shape. Acetonitrile is a common organic modifier. |

| Gradient | 0-2 min: 10% B2-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B | A gradient elution allows for the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 235 nm | The thiophene ring is expected to have a strong absorbance around this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given that this compound has a relatively low molecular weight, it may be amenable to GC analysis.

Stationary Phase: A capillary column coated with a non-polar or mid-polar stationary phase, such as a polysiloxane (e.g., 5% phenyl-methylpolysiloxane), is generally used. The choice of stationary phase will depend on the polarity of the compound and its potential impurities.

Carrier Gas: An inert gas, typically helium or nitrogen, is used as the carrier gas to transport the analyte through the column.

Injector and Detector Temperature: The injector and detector temperatures must be high enough to ensure the rapid vaporization of the sample and prevent condensation, respectively, without causing thermal degradation.

Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity. For more specific detection and identification, a mass spectrometer can be used as the detector (GC-MS), which provides fragmentation patterns that can be used to identify the compound and its impurities. researchgate.net

Illustrative GC Method Parameters for Purity Assessment of this compound:

| Parameter | Condition | Rationale |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase | A standard column for the separation of a wide range of organic compounds. |

| Carrier Gas | Helium | Provides good efficiency and is inert. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose detection of organic compounds, while MS provides structural information. |

| Detector Temperature | 300 °C | Prevents condensation of the analytes. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique often used for preliminary purity checks, monitoring reaction progress, and identifying suitable solvent systems for column chromatography. researchgate.net

Stationary Phase: A TLC plate coated with silica gel is the most common choice.

Mobile Phase: The mobile phase is a solvent or a mixture of solvents that moves up the plate by capillary action. The choice of solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate) is critical for achieving good separation.

Detection: The separated spots can be visualized under UV light if the compounds are UV-active. Alternatively, staining reagents can be used to visualize the spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

The purity of this compound can be assessed by the absence of secondary spots on the TLC plate when developed with an appropriate solvent system.

Theoretical and Computational Studies of 1 Thiophen 3 Ylmethyl Azepane

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules. mdpi.commdpi.com However, no MD simulation studies have been published that specifically investigate 1-(thiophen-3-ylmethyl)azepane.

There is no available research detailing the conformational transitions, ring-puckering parameters, or flexibility of the azepane ring within the this compound structure through molecular dynamics simulations.

The influence of different solvents on the conformational preferences and intermolecular interactions of this compound has not been computationally explored or documented.

Reaction Pathway and Mechanism Elucidation

No computational studies elucidating the potential reaction pathways, transition states, or reaction mechanisms involving this compound have been found in the literature. nih.govchemrxiv.orgmdpi.com Research in this area would be necessary to predict its reactivity and potential synthesis routes or metabolic pathways.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound typically proceeds via a reductive amination reaction. This process involves the reaction of thiophene-3-carbaldehyde with azepane to form a hemiaminal intermediate, which then dehydrates to an iminium ion. The subsequent reduction of this iminium ion yields the final tertiary amine product. nih.govmasterorganicchemistry.com While direct transition state analysis for the synthesis of this compound is not extensively documented in the literature, valuable insights can be drawn from computational studies on analogous reductive amination reactions. nih.govacs.org

Density Functional Theory (DFT) calculations on the reductive amination of aldehydes with secondary amines have elucidated the key transition states and intermediates in the reaction pathway. nih.govacs.org The initial step, the nucleophilic addition of the amine to the aldehyde's carbonyl group to form a hemiaminal, is followed by the rate-determining step: the elimination of a water molecule to form the iminium ion. acs.org

Computational models indicate that the energy barrier for this dehydration step is significant. acs.org For instance, in the condensation of acetaldehyde (B116499) and methylamine, the transition state for water elimination is the highest point on the free energy profile. acs.org The presence of a catalyst or coordinating solvent molecules, such as water, can influence the energy of these transition states. Water molecules, through hydrogen bonding, can stabilize intermediates and transition states, thereby affecting the reaction kinetics. nih.gov

The final step, the reduction of the iminium ion, typically by a hydride source like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), involves a hydride transfer to the electrophilic carbon of the C=N bond. masterorganicchemistry.com DFT studies have shown that the transition states for the reduction of the imine are kinetically and thermodynamically more favorable than the reduction of the starting aldehyde. acs.org This selectivity is crucial for the efficiency of the reductive amination process. masterorganicchemistry.com

A generalized reaction mechanism, including the critical transition states, is depicted below:

Figure 1: Generalized reaction pathway for reductive amination, highlighting the key transition states (TS1 and TS2) for hemiaminal formation and water elimination, respectively.

Table 1: Key Steps and Transition States in a Model Reductive Amination Reaction

| Step | Description | Key Species | Transition State | Computational Insights |

| 1 | Nucleophilic attack | Aldehyde, Secondary Amine | Hemiaminal | TS1 |

| 2 | Dehydration | Hemiaminal | Iminium Ion | TS2 |

| 3 | Reduction | Iminium Ion, Hydride Source | Tertiary Amine | TS3 |

This table is based on generalized findings from computational studies of reductive amination reactions and serves as a model for the synthesis of this compound.

Computational Prediction of Reactivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules like this compound. researchgate.netnih.gov These studies provide insights into the electronic structure and potential reaction sites.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how the molecule interacts with other reagents. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). nih.gov For thiophene (B33073) derivatives, the HOMO is often localized on the thiophene ring, particularly the sulfur atom and the π-system, suggesting this is the primary site for electrophilic attack. nih.gov The LUMO distribution indicates the most likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to denote electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the lone pair of electrons on the azepane nitrogen and the sulfur atom in the thiophene ring are expected to be regions of high electron density, making them susceptible to electrophilic attack or protonation. Conversely, the hydrogen atoms of the methylidene bridge and the azepane ring would exhibit a positive electrostatic potential.

Table 2: Predicted Reactivity Descriptors for a Model Thiophene Derivative

| Descriptor | Predicted Property | Implication for this compound |

| HOMO Energy | Electron-donating ability | The thiophene ring and azepane nitrogen are likely sites for electrophilic attack. nih.gov |

| LUMO Energy | Electron-accepting ability | Determines susceptibility to nucleophilic attack. |

| MEP (Negative) | Electron-rich regions | Localized on the sulfur and nitrogen atoms, indicating sites for protonation or coordination. nih.gov |

| MEP (Positive) | Electron-poor regions | Associated with acidic protons on the aliphatic backbone. |

| Dipole Moment | Polarity | A non-zero dipole moment indicates an uneven charge distribution, influencing solubility and intermolecular interactions. nih.gov |

This table is a generalized representation based on computational studies of thiophene and azepane derivatives.

Structure-Activity Relationship (SAR) Modeling (without biological activity outcomes)

Pharmacophore Generation and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific, often theoretical, target. nih.govmdpi.com For a molecule like this compound, a pharmacophore model would be constructed based on its structural features and those of its analogs. researchgate.netnih.gov

A typical pharmacophore model for this compound and its derivatives would likely include the following features:

Aromatic Ring (AR): The thiophene ring serves as a key aromatic feature, capable of engaging in π-π stacking or other hydrophobic interactions.

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the azepane ring, with its lone pair of electrons, acts as a primary hydrogen bond acceptor.

Positive Ionizable (PI) / Cationic Center: Under physiological conditions, the basic nitrogen of the azepane ring can be protonated, forming a cationic center that can engage in electrostatic interactions.

Hydrophobic (HY) Features: The aliphatic carbons of the azepane ring and the methylidene bridge contribute to the molecule's hydrophobic character.

The spatial relationship between these features—the distances and angles—is critical. nih.gov Ligand-based design principles suggest that modifications to the core structure of this compound can be made to optimize these pharmacophoric features. For example, substituting the thiophene ring could alter its electronic properties and steric profile, while modifications to the azepane ring could adjust the position and availability of the nitrogen's lone pair. researchgate.net Studies on diverse heterocyclic compounds, including thiophenes, have successfully used these principles to generate predictive pharmacophore models for lead generation. researchgate.netnih.gov

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Interaction | Design Principle |

| Aromatic Ring (AR) | Thiophene Ring | π-π stacking, hydrophobic interactions | Substitution on the ring can modulate electronic and steric properties. |

| Hydrogen Bond Acceptor (HBA) | Azepane Nitrogen | Hydrogen bonding with a donor group on a theoretical target. | Ring conformation affects the accessibility of the nitrogen lone pair. |

| Positive Ionizable (PI) | Protonated Azepane Nitrogen | Electrostatic or ionic interactions. | The pKa of the amine is a key parameter for optimization. |

| Hydrophobic (HY) | Azepane Ring, Methylidene Bridge | Van der Waals forces, hydrophobic pocket fitting. | The size and shape of the aliphatic portions can be modified to improve complementarity. |

This table outlines the likely pharmacophoric features based on the chemical structure of the title compound and general principles of ligand-based design.

Molecular Docking for Binding Mode Prediction to Theoretical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.comnih.gov For this compound, docking studies can be performed against the binding site of a theoretical protein target to predict its binding mode and affinity. researchgate.net This process provides valuable hypotheses about the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov

In a typical docking simulation, the flexible ligand, this compound, is placed in the active site of a rigid or flexible receptor. A scoring function then evaluates thousands of possible binding poses, ranking them based on calculated binding energy (ΔG), with lower values indicating a more stable interaction. orientjchem.orgresearchgate.net

The predicted binding mode would highlight key interactions such as:

Hydrogen Bonds: The azepane nitrogen is a likely hydrogen bond acceptor, potentially interacting with amino acid residues like serine, threonine, or tyrosine in a theoretical active site. orientjchem.org

Hydrophobic Interactions: The thiophene ring and the aliphatic azepane ring can form favorable van der Waals contacts with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. orientjchem.org

π-Interactions: The aromatic thiophene ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions if the azepane nitrogen is protonated.

Docking studies on related azepine and thiophene derivatives have demonstrated the utility of this approach in rationalizing structure-activity relationships and guiding the design of new compounds. neliti.comresearchgate.nettechscience.com The results of such simulations can guide further chemical modifications to enhance binding affinity by improving the complementarity between the ligand and its theoretical target. nih.gov

Table 4: Predicted Interaction Types for this compound in a Theoretical Binding Site

| Interaction Type | Involving Ligand Moiety | Potential Interacting Residues (Theoretical) |

| Hydrogen Bond | Azepane Nitrogen | Ser, Thr, Tyr, Asn, Gln |

| Hydrophobic | Azepane Ring, Thiophene Ring | Ala, Val, Leu, Ile, Phe, Met |

| π-π Stacking | Thiophene Ring | Phe, Tyr, Trp |

| Cation-π | Protonated Azepane & Thiophene Ring | Phe, Tyr, Trp |

| Ionic/Salt Bridge | Protonated Azepane | Asp, Glu |

This table summarizes the plausible intermolecular interactions that could be predicted from a molecular docking study of the title compound.

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (focused on chemical features)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with a specific property, often biological activity. researchgate.netresearchgate.net For derivatives of this compound, a QSAR model would focus on how variations in chemical features affect a measured outcome, without detailing the outcome itself. The model is built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. tandfonline.comtiu.edu.iq

Key classes of chemical descriptors relevant to QSAR studies of thiophene and azepane derivatives include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the HOMO and LUMO (ELUMO), dipole moment, and partial charges on specific atoms. nih.gov QSAR studies on thiophene analogs have shown that electronic parameters can play a dominant role in modulating activity. nih.gov

Topological Descriptors: These describe the connectivity and branching of the molecule's atoms. Examples include the Kier & Hall shape indices (kappa indices) and valence connectivity indices, which encode information about the size, shape, and degree of branching. researchgate.net

A typical QSAR study involves calculating a large number of descriptors for a series of related compounds. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that best describes the relationship between a subset of these descriptors and the observed property. nih.gov For example, a hypothetical QSAR equation might look like:

Property = c₀ + c₁ (logP) + c₂ (E_LUMO) + c₃ (κ₁)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures its predictive power. tandfonline.com Such models provide valuable insights into which chemical features are most important for the property of interest, thereby guiding the rational design of new derivatives. nih.gov

Table 5: Common Chemical Descriptors in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptor | Chemical Feature Represented |

| Electronic | ELUMO (Energy of LUMO) | Susceptibility to nucleophilic attack, electron-accepting capacity. nih.gov |

| Electronic | Dipole Moment | Polarity and charge distribution. nih.gov |

| Topological | Kappa Shape Index (κ) | Molecular shape and flexibility. researchgate.net |

| Topological | Valence Connectivity Index (χ) | Atomic connectivity and branching. researchgate.net |

| Physicochemical | logP | Lipophilicity/hydrophobicity. researchgate.net |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability. researchgate.net |

This table lists common descriptors used in QSAR studies and the chemical information they encode, relevant for analyzing derivatives of this compound.

Future Directions and Emerging Research Avenues for 1 Thiophen 3 Ylmethyl Azepane Chemistry

Development of Novel and Sustainable Synthetic Routes

Key areas of future research include:

One-Pot Syntheses: Designing one-pot reactions that combine the formation of the thiophene (B33073) or azepane ring with the subsequent alkylation step will be a major focus. This could involve multicomponent reactions where thiophene precursors, an amine source for the azepane ring, and a formaldehyde (B43269) equivalent are combined in a single, efficient process. researchgate.net

Bio-catalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign route. Engineered enzymes could catalyze the key bond-forming reactions under mild conditions, minimizing the need for protecting groups and reducing byproduct formation.

Use of Renewable Feedstocks: Research into deriving the core skeletons from renewable biomass sources instead of petroleum-based starting materials is a growing trend in green chemistry. ethernet.edu.et

| Sustainable Synthetic Strategy | Potential Advantage | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification. researchgate.net | Identification of compatible starting materials and catalysts. |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening and protein engineering for specific transformations. |

| Renewable Feedstocks | Reduced carbon footprint, long-term sustainability. | Development of synthetic pathways from bio-derived platform molecules. |

Exploration of Advanced Catalytic Methods for Functionalization

Beyond the synthesis of the core structure, the functionalization of the 1-(thiophen-3-ylmethyl)azepane scaffold is crucial for tuning its properties. Advanced catalytic methods will enable precise modifications that are currently challenging.

Future research will likely concentrate on:

C-H Activation/Functionalization: Direct C-H activation of the thiophene ring offers a powerful and atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. acs.org Palladium, rhodium, and iridium catalysts are promising for selectively targeting the C-H bonds at the 2-, 4-, and 5-positions of the thiophene ring. acs.org

Asymmetric Catalysis: For applications in medicinal chemistry, controlling the stereochemistry is paramount. The development of chiral catalysts for the asymmetric functionalization of the azepane ring or for creating axial chirality in substituted thiophene derivatives will be a significant area of investigation. nih.govrsc.org This can lead to the synthesis of enantiomerically pure compounds with potentially improved biological activity and reduced side effects.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient method for a variety of chemical transformations. This technique could be employed for the functionalization of the thiophene ring or for the formation of new bonds at the azepane nitrogen under ambient conditions.

| Catalytic Method | Target Moiety | Potential Transformation | Example Catalyst Class |

| C-H Arylation | Thiophene Ring | Introduction of aryl groups. acs.org | Palladium complexes. acs.org |

| Asymmetric Hydrogenation | Azepine Precursors | Formation of chiral azepane rings. | Chiral Rhodium or Ruthenium complexes. |

| Dearomatization | Thiophene Ring | Creation of sp3-rich, three-dimensional structures. nih.gov | Organocatalysts, Ruthenium complexes. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of this compound derivatives, the integration of flow chemistry and automated synthesis platforms is essential. ethernet.edu.etnih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen a large number of reaction conditions. durham.ac.ukuc.pt

Future directions in this area will involve:

Telescoped Synthesis: Developing multi-step flow syntheses where the crude product from one reaction is directly used as the starting material for the next, eliminating the need for intermediate purification steps. uc.pt

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen catalysts, solvents, and reaction parameters to identify the optimal conditions for the synthesis and functionalization of this compound.

In-line Analysis: Integrating analytical techniques such as HPLC and NMR spectroscopy directly into the flow system for real-time reaction monitoring and quality control. durham.ac.uk

Investigation of Materials Science Applications

While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique electronic properties of the thiophene ring suggest potential applications for this compound in materials science. researchgate.net Thiophene-containing polymers are well-known for their use in organic electronics. researchgate.net

Emerging research could explore:

Organic Conductors: Polymerization of functionalized this compound derivatives could lead to new conductive polymers. The azepane moiety could be used to tune the solubility and processing characteristics of these materials.

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are often used as building blocks for the emissive layer in OLEDs. By incorporating the this compound scaffold, it may be possible to develop new materials with tailored emission properties.

Sensors: The thiophene ring can be functionalized to interact with specific analytes. The azepane group could act as a receptor or modulate the electronic properties of the thiophene upon binding, forming the basis for new chemical sensors.

Advanced Computational Methodologies in Design and Discovery

Computational chemistry will play an increasingly vital role in guiding the future research of this compound. rsc.org In silico methods can accelerate the design and discovery process by predicting the properties of new derivatives before they are synthesized. nih.gov

Key areas for the application of computational tools include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of this compound and its derivatives, providing insights into their reactivity and potential applications. researchgate.net

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict how these compounds will bind to biological targets. mdpi.com Molecular dynamics simulations can then be used to study the stability of these interactions over time.

Machine Learning and AI: By training machine learning models on existing data, it will be possible to predict the biological activity, toxicity, and material properties of novel this compound derivatives, allowing researchers to prioritize the most promising candidates for synthesis.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Materials Science, Reactivity | Electronic band gap, molecular orbital energies, reaction pathways. researchgate.net |

| Molecular Docking | Medicinal Chemistry | Binding affinity to protein targets, interaction modes. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Prediction of biological activity based on chemical structure. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-(thiophen-3-ylmethyl)azepane, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of azepane with a thiophene-methyl electrophile. Key steps include:

- Thiophene activation : Bromination at the 3-position of thiophene to generate 3-bromothiophene, followed by coupling with azepane via nucleophilic substitution (SN2) under basic conditions (e.g., NaH in DMF) .

- Reductive amination : Alternative routes may use thiophene-3-carbaldehyde and azepane with NaBH₃CN as a reductant, though steric hindrance from the azepane ring can reduce efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from unreacted azepane and thiophene derivatives .

Q. How can the structure and purity of this compound be validated experimentally?

- NMR analysis : -NMR should show distinct signals for the azepane ring (δ 1.5–2.5 ppm, multiplet) and thiophene protons (δ 6.8–7.2 ppm). -NMR confirms the methylene bridge (C-S coupling visible at ~35 ppm) .

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 208.1) and HRMS validate molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) assess purity (>95% required for pharmacological studies) .

Q. What preliminary biological screening assays are suitable for this compound?

- Receptor binding assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to bioactive azepane derivatives. Use radioligand displacement (e.g., -LSD for 5-HT receptors) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Compare with analogs like 1-(4-bromothiophenylmethyl)azepane for SAR insights .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?

- Single-crystal X-ray diffraction : Use SHELXL for refinement. The thiophene ring’s dihedral angle relative to azepane (typically 60–80°) influences π-π stacking and solubility .

- Mercury CSD analysis : Compare with analogs (e.g., Cambridge Structural Database entry XLYTOL) to identify torsional strain or non-covalent interactions (e.g., S···N contacts) .

- Dynamic NMR : Probe ring-flipping kinetics of azepane at variable temperatures to quantify activation energy barriers .

Q. How do electronic effects of the thiophene moiety impact reactivity in cross-coupling reactions?

- Suzuki-Miyaura coupling : The electron-rich thiophene enhances oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄). Substituents at the 3-position direct coupling to the 2- or 5-position of thiophene .

- Contradictions in reactivity : Fluorinated thiophenes (e.g., 5-fluoro substitution) may deactivate the ring, requiring harsher conditions (e.g., microwave irradiation) compared to bromo analogs .

Q. What strategies mitigate discrepancies in biological activity data across studies?

- Standardize assays : Control for solvent effects (DMSO vs. aqueous buffers) and cell passage number. For example, DMSO >0.1% can artificially enhance membrane permeability .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Compounds with electron-deficient thiophenes often exhibit longer half-lives .

- Data normalization : Report activity relative to positive controls (e.g., fluoxetine for serotonin reuptake inhibition) to harmonize cross-study comparisons .

Methodological Guidelines

Q. Table 1: Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Expected Outcomes |

|---|---|---|

| -NMR | Solvent (CDCl₃), δ 3.2–3.5 ppm (azepane N-CH₂) | Integration ratio 7:1 (azepane:thiophene protons) |

| X-ray Diffraction | Resolution <0.8 Å, R₁ <5% | Confirmation of chair conformation in azepane |

| HPLC-PDA | λ = 254 nm, retention time ~8.2 min | Single peak with >95% purity |

Q. Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|

| SN2 alkylation | 65–75 | 90–95 | Requires anhydrous conditions |

| Reductive amination | 40–50 | 85–90 | Low efficiency with bulky amines |

| Grignard addition | 55–60 | 88–92 | Sensitive to moisture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.